5-Aminonorpinane-1-carbonitrile
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Overview
Description
5-Aminonorpinane-1-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group and a carbonitrile group attached to a norpinane skeleton. Its unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminonorpinane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide (MnO₂) in water and sodium dodecyl benzene sulphonate at room temperature . This method yields the desired compound in high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of heterogeneous catalysts and green solvents is also emphasized to make the process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-Aminonorpinane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Aminonorpinane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Aminonorpinane-1-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole-4-carbonitrile: This compound shares a similar carbonitrile group but has a pyrazole ring instead of a norpinane skeleton.
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: This derivative has a chlorophenyl group, which imparts different chemical properties.
Uniqueness
5-Aminonorpinane-1-carbonitrile is unique due to its norpinane skeleton, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
5-aminobicyclo[3.1.1]heptane-1-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-6-7-2-1-3-8(10,4-7)5-7/h1-5,10H2 |
InChI Key |
UMZODOFOTMQZGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1)(C2)N)C#N |
Origin of Product |
United States |
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